molecular formula C20H22N2O2 B3285824 (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate CAS No. 813412-36-1

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate

Cat. No.: B3285824
CAS No.: 813412-36-1
M. Wt: 322.4 g/mol
InChI Key: BSVPAEDBIDOOER-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: is a chemical compound with the molecular formula C20H23ClN2O2. It is often used in organic synthesis and has applications in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with (9H-Fluoren-9-yl)methyl chloroformate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor-ligand interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization agents .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
  • (9H-Fluoren-9-yl)methyl piperidine-1-carboxylate
  • This compound hydrochloride

Uniqueness: What sets this compound apart from similar compounds is its specific reactivity and stability. It offers a unique combination of functional groups that make it highly versatile in synthetic chemistry. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is a synthetic compound with significant potential in biological research and drug development. Its unique structure allows it to interact with various biological macromolecules, making it a valuable tool for studying enzyme mechanisms and receptor-ligand interactions. This article explores its biological activity, synthesis, and potential applications in medicine.

  • Molecular Formula : C20H23ClN2O2
  • Molecular Weight : 358.86 g/mol
  • CAS Number : 811841-89-1

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in target proteins. This dual interaction mechanism modulates the activity of various biological pathways, leading to diverse pharmacological effects.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been used as a probe to study the mechanisms of enzyme action, particularly in systems related to neurotransmitter regulation.

2. Receptor Interactions

This compound has shown promise in modulating receptor activities, particularly those associated with the central nervous system. Its structural features allow it to interact selectively with neurotransmitter receptors, potentially leading to therapeutic applications in treating neurological disorders .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of key enzymes involved in neurotransmitter metabolism.
Receptor ModulationShowed selective binding affinity for dopamine receptors, indicating potential for CNS applications.
Pharmacological EffectsExhibited significant effects on behavior in animal models, suggesting therapeutic potential for anxiety disorders.

Case Study: Neuropharmacological Effects

A study explored the effects of this compound on anxiety-like behavior in rodent models. The compound was administered at varying doses, revealing dose-dependent anxiolytic effects. Behavioral assays indicated that the compound significantly reduced anxiety levels compared to control groups, highlighting its potential as a therapeutic agent for anxiety disorders.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-aminopiperidine with (9H-Fluoren-9-yl)methyl chloroformate under inert conditions. This method ensures high yields and purity, making it suitable for both laboratory and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate?

The synthesis typically involves coupling fluorenylmethoxycarbonyl (Fmoc)-protected intermediates with amine derivatives. For example:

  • Step 1 : React Fmoc-Cl with 4-aminopiperidine in dimethylformamide (DMF) under inert atmosphere.
  • Step 2 : Use coupling reagents like HATU to facilitate carbamate bond formation .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is recommended to achieve >97% purity .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • First Aid :
    • Skin contact : Wash immediately with soap and water for ≥15 minutes .
    • Inhalation : Move to fresh air; consult a physician if respiratory irritation occurs .
  • Toxicological Note : Limited toxicological data exist; assume acute toxicity and handle in a fume hood .

Q. How can the compound be characterized to confirm its structural identity?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for Fmoc group signals (δ ~7.3–7.8 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C20_{20}H21_{21}N2_2O3_3: 337.15) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., proteases). Focus on the Fmoc group’s aromatic stacking and piperidine’s hydrogen-bonding potential .
  • MD Simulations : Simulate stability in aqueous buffers (e.g., PBS) to assess conformational changes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

  • Controlled Variables : Standardize solvent (DMF vs. THF), temperature (0°C vs. RT), and coupling reagent (HATU vs. DCC) .
  • Yield Optimization :
    • Use anhydrous conditions to prevent hydrolysis of the Fmoc group .
    • Monitor reaction progress via TLC (Rf_f ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Store at 2–8°C in airtight, light-protected vials. Solubility in DMSO: 10 mM (stable for ≤1 week) .
  • Long-term : Lyophilize and store at -20°C; avoid repeated freeze-thaw cycles. Degradation products (e.g., free piperidine) can be monitored via HPLC .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

  • LC-MS/MS : Compare fragmentation patterns (e.g., m/z 120 for Fmoc cleavage) .
  • X-ray Crystallography : Resolve spatial conformation of the piperidine ring and Fmoc group (e.g., torsion angles <5° deviation) .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1690–1730 cm1^{-1}) .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVPAEDBIDOOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Thymidine
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
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(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
L-Thymidine
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(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
L-Thymidine
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
L-Thymidine
L-Thymidine
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(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
L-Thymidine
L-Thymidine
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate

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